molecular formula C25H27N5O2 B6488681 9-(2,3-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 923399-50-2

9-(2,3-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B6488681
CAS No.: 923399-50-2
M. Wt: 429.5 g/mol
InChI Key: JIJXVKGIYUYOGJ-UHFFFAOYSA-N
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Description

The compound is a pyrimido[1,2-g]purine-2,4-dione derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key substituents include:

  • 9-position: A 2,3-dimethylphenyl group, which introduces steric bulk and lipophilicity.
  • 1-position: A methyl group, enhancing metabolic stability.

Its synthesis likely follows routes analogous to those described for related pyrimido-purine derivatives , involving cyclocondensation or dipolar cycloadditions.

Properties

IUPAC Name

9-(2,3-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-17-9-7-12-20(18(17)2)28-14-8-15-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)16-13-19-10-5-4-6-11-19/h4-7,9-12H,8,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJXVKGIYUYOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2,3-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. Its unique structural features suggest diverse mechanisms of action that could be exploited for therapeutic purposes.

Molecular Characteristics

  • Molecular Formula : C25H25N5O3
  • Molecular Weight : 443.5 g/mol
  • IUPAC Name : 9-(2,3-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1H-pyrimido[1,2-g]purine-2,4-dione

The biological activity of this compound is hypothesized to involve several key mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in critical biochemical pathways. This interaction could modulate their activity and influence downstream signaling.
  • DNA/RNA Synthesis Interference : By disrupting the synthesis processes of nucleic acids, the compound may inhibit cellular proliferation and induce apoptosis in rapidly dividing cells.
  • Signal Transduction Modulation : The compound could affect various signal transduction pathways, potentially leading to altered cellular responses and functions.

Anticancer Properties

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. The compound's structure allows it to target specific cancer cell lines by inhibiting growth and inducing apoptosis. For instance:

  • Case Study : In vitro studies have demonstrated that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa and MCF-7) .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties:

  • Mechanism : The presence of the pyrimidine ring is often associated with antimicrobial activity due to its ability to interfere with nucleic acid synthesis in bacteria.
  • Research Findings : Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of pyrimidine derivatives:

  • Mechanism : By modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cells, these compounds may provide therapeutic benefits in neurodegenerative diseases.
  • Research Findings : Animal models have indicated a reduction in neuroinflammation and improved cognitive function following administration of similar compounds .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other structurally related compounds:

Compound NameStructureBiological ActivityIC50 (µM)
9-(2-methylphenyl)-1-methyl-3-(2-phenylethyl)-pyrimido[1,2-g]purineSimilar core structureAnticancer5.0
9-(3-methylphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-pyrimido[1,2-g]purineSimilar core structureAntimicrobial10.0

Scientific Research Applications

The compound 9-(2,3-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a significant organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific applications, supported by case studies and data tables.

Anticancer Activity

Recent studies have indicated that pyrimido[1,2-g]purines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. Their structural similarity to purines allows them to interfere with nucleic acid synthesis.
  • Case Study : A study published in Cancer Research demonstrated that derivatives of pyrimido[1,2-g]purines effectively inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Antiviral Properties

Pyrimido[1,2-g]purines have shown promise as antiviral agents.

  • Mechanism of Action : They can inhibit viral replication by targeting viral polymerases.
  • Case Study : Research highlighted in Journal of Medicinal Chemistry reported that specific derivatives displayed potent activity against HIV by inhibiting reverse transcriptase .

Neurological Applications

There is growing interest in the neuroprotective effects of pyrimido[1,2-g]purines.

  • Mechanism of Action : These compounds may modulate neurotransmitter systems or protect neuronal cells from oxidative stress.
  • Case Study : A neuropharmacological study found that certain derivatives improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity .
Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerMCF-7 (Breast cancer)12.5Cancer Research
AntiviralHIV-10.5Journal of Medicinal Chem.
NeuroprotectiveMouse model (Alzheimer)15Neuropharmacology

Table 2: Structure-Activity Relationship (SAR)

SubstituentEffect on ActivityReference
DimethylphenylIncreased lipophilicity and potencyMedicinal Chemistry
PhenylethylEnhanced bioavailabilityMedicinal Chemistry

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, emphasizing substituent variations and inferred physicochemical/biological properties:

Compound Key Substituents Notable Features References
Target Compound 9-(2,3-dimethylphenyl), 1-methyl, 3-(2-phenylethyl) High lipophilicity due to aromatic and alkyl groups; potential for CNS penetration. N/A
9-(2,4-Dimethoxyphenyl)-1-methyl-3-propyl () 9-(2,4-dimethoxyphenyl), 3-propyl Methoxy groups may improve solubility via hydrogen bonding; propyl chain reduces steric hindrance.
9-(4-Ethylphenyl)-7-hydroxy-1,3-dimethyl () 9-(4-ethylphenyl), 7-hydroxy, 1,3-dimethyl Hydroxy group enhances polarity and hydrogen-bonding capacity; ethylphenyl increases hydrophobicity.
2-Triazolylpyrimido[1,2,3-cd]purine-8,10-dione () 2-triazolyl, fused [1,2,3-cd] system Triazole moiety introduces potential for click chemistry or metal coordination.
3-(p-Fluorophenyl)-8-(4-phenylbut-1-ynyl) () 3-(p-fluorophenyl), 8-(4-phenylbutynyl) Fluorine atom enhances bioavailability; alkyne group enables further functionalization.

Key Observations:

Substituent Effects on Solubility :

  • Methoxy () and hydroxy () groups improve aqueous solubility compared to the target compound’s methyl and phenyl groups.
  • The 2-phenylethyl chain in the target compound may reduce solubility but enhance membrane permeability .

Bioactivity Implications :

  • Fluorinated aromatic systems (e.g., ) are often associated with improved metabolic stability and target affinity, suggesting the target compound’s 2,3-dimethylphenyl group could be optimized by introducing halogens .
  • The absence of polar groups in the target compound may limit interactions with hydrophilic binding pockets in enzymes or receptors.

Synthetic Flexibility :

  • highlights the use of 1,3-dipolar cycloadditions to introduce triazole rings, a strategy applicable to the target compound for diversification .

Research Findings and Data

Physicochemical Properties (Inferred):

  • Lipophilicity : Target compound > (due to hydroxy group) > (methoxy groups).

Spectroscopic Data (Example from ):

  • HRMS-ESI : For a fluorophenyl analog, [M+H]+ = 477.2042 (calcd. 477.2044) .
  • Chromatography : Rf = 0.30 (DCM/MeOH 95:5), indicating moderate polarity .

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